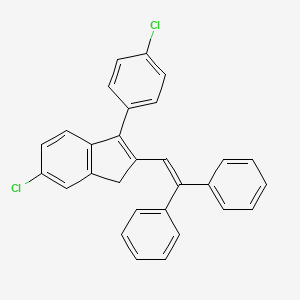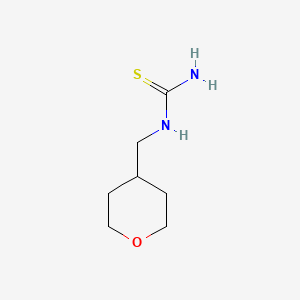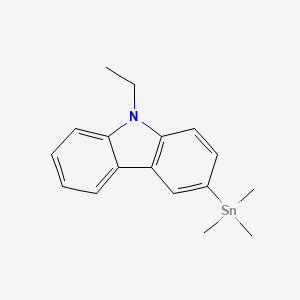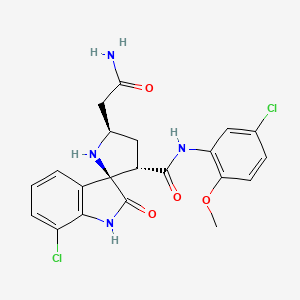![molecular formula C13H15N7 B12627295 1-[[(2S,4S)-4-azidopyrrolidin-2-yl]methyl]-4-phenyltriazole CAS No. 918313-43-6](/img/structure/B12627295.png)
1-[[(2S,4S)-4-azidopyrrolidin-2-yl]methyl]-4-phenyltriazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[(2S,4S)-4-azidopyrrolidin-2-yl]methyl]-4-phenyltriazole is a complex organic compound that features a pyrrolidine ring, an azido group, and a phenyltriazole moiety
Méthodes De Préparation
The synthesis of 1-[[(2S,4S)-4-azidopyrrolidin-2-yl]methyl]-4-phenyltriazole typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the formation of the pyrrolidine ring, followed by the introduction of the azido group and the phenyltriazole moiety. Reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the purity and consistency of the compound. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
1-[[(2S,4S)-4-azidopyrrolidin-2-yl]methyl]-4-phenyltriazole can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine, which can further react to form different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[[(2S,4S)-4-azidopyrrolidin-2-yl]methyl]-4-phenyltriazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Its potential bioactivity can be explored for therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-[[(2S,4S)-4-azidopyrrolidin-2-yl]methyl]-4-phenyltriazole involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is particularly useful in bioconjugation and materials science. The phenyltriazole moiety can also interact with various enzymes and receptors, potentially modulating their activity and leading to biological effects.
Comparaison Avec Des Composés Similaires
1-[[(2S,4S)-4-azidopyrrolidin-2-yl]methyl]-4-phenyltriazole can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but may have different substituents, leading to varied biological activities and applications.
Azido compounds: Compounds with azido groups are known for their reactivity in click chemistry, but the presence of the pyrrolidine and phenyltriazole moieties in this compound makes it unique.
Triazole derivatives: These compounds contain the triazole ring and are often used in medicinal chemistry for their bioactivity
Propriétés
Numéro CAS |
918313-43-6 |
|---|---|
Formule moléculaire |
C13H15N7 |
Poids moléculaire |
269.31 g/mol |
Nom IUPAC |
1-[[(2S,4S)-4-azidopyrrolidin-2-yl]methyl]-4-phenyltriazole |
InChI |
InChI=1S/C13H15N7/c14-18-16-11-6-12(15-7-11)8-20-9-13(17-19-20)10-4-2-1-3-5-10/h1-5,9,11-12,15H,6-8H2/t11-,12-/m0/s1 |
Clé InChI |
RLCLEXGHQFGZNM-RYUDHWBXSA-N |
SMILES isomérique |
C1[C@@H](CN[C@@H]1CN2C=C(N=N2)C3=CC=CC=C3)N=[N+]=[N-] |
SMILES canonique |
C1C(CNC1CN2C=C(N=N2)C3=CC=CC=C3)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(4-Bromophenyl)ethyl]-5-pentylimidazolidine-2,4-dione](/img/structure/B12627214.png)
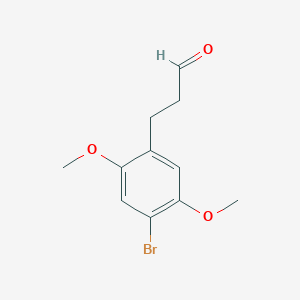
![1H-Pyrrolo[2,3-f]quinoline-2,3-dione](/img/structure/B12627220.png)
![2-(4-fluorophenyl)-4-[(4-methylphenyl)carbonyl]hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B12627224.png)

![5-Fluoro-3-phenyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12627231.png)
![N-[(E)-2-[5-(1,3-benzothiazol-2-yl)-3-ethyl-1-phenyl-2H-benzimidazol-2-yl]ethenyl]-N-methylaniline;hydroiodide](/img/structure/B12627251.png)
![9-Chloro-1-methyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12627259.png)

![(1S,11S,12R,16S)-11-benzoyl-14-[4-chloro-3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12627277.png)
